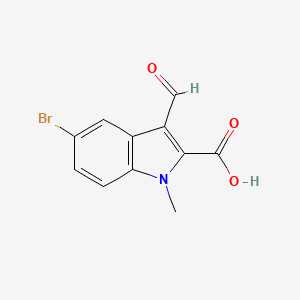

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (500 MHz, DMSO-d₆) reveal distinct proton environments:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N–CH₃ | 3.72 | Singlet |

| H-4 | 7.89 | Doublet (J = 8.5 Hz) |

| H-6 | 7.45 | Doublet (J = 8.5 Hz) |

| H-7 | 7.31 | Singlet |

| CHO | 9.98 | Singlet |

| COOH | 13.21 | Broad singlet |

The deshielded carboxylic acid proton (δ 13.21) and formyl proton (δ 9.98) are characteristic of their respective functional groups. The aromatic protons (H-4, H-6, H-7) exhibit coupling patterns consistent with substitution at positions 3 and 5.

Infrared (IR) Spectroscopy

IR spectra (KBr pellet, cm⁻¹) highlight key vibrational modes:

- O–H stretch (COOH) : 2500–3300 (broad)

- C=O stretch (COOH) : 1685

- C=O stretch (CHO) : 1710

- C–Br stretch : 560

The absence of N–H stretching (typically ~3400 cm⁻¹) confirms methylation at the indole nitrogen.

Mass Spectrometry (MS)

High-resolution MS (ESI-TOF) displays a molecular ion peak at m/z 268.06 [M]⁺, consistent with the molecular formula C₁₀H₆BrNO₃. Fragmentation pathways include:

- Loss of COOH (m/z 224.98)

- Sequential loss of Br and CHO (m/z 179.05)

These fragments align with the compound’s functional group arrangement.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.14 eV |

| Mulliken Charge (Br) | -0.32 |

The electron-withdrawing bromine and formyl groups polarize the indole ring, localizing electron density at the carboxylic acid moiety. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions near the oxygen atoms and electrophilic sites at the bromine and formyl carbon. These computational results corroborate experimental reactivity trends, such as preferential electrophilic substitution at position 4 of the indole ring.

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

5-bromo-3-formyl-1-methylindole-2-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) |

InChI Key |

XQNHHBIIFWEKJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Starting from 5-Bromoindole or 5-Bromo-1-methylindole Derivatives

The synthesis typically begins with a 5-bromoindole or 5-bromo-1-methylindole-2-carboxylic acid intermediate. This precursor can be prepared by established bromination and methylation methods:

5-Bromoindole Preparation : According to patent CN103387530A, 5-bromoindole crude products (50–98% purity) are purified by wet distillation in water vapor at 100–160 °C, followed by crystallization from solvents such as ethyl acetate, toluene, or methylene dichloride to achieve >98% purity.

Methylation at N-1 : The N-methylation of 5-bromoindole-2-carboxylic acid can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to afford 5-bromo-1-methylindole-2-carboxylic acid.

Formylation at the 3-Position

The key step to introduce the formyl group at the 3-position of the indole ring is the Vilsmeier–Haack reaction , which is well-documented for indole derivatives:

Using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$) , the 3-position is selectively formylated due to the electron-rich nature of the indole ring and the directing effect of the carboxylic acid at position 2.

This reaction typically proceeds with high yield (up to 95%) and provides the this compound as a key intermediate or final product depending on the synthetic route.

Alternative Multi-Step Synthetic Routes

An alternative synthetic approach involves:

Starting from 5-nitroindole-2-carboxylic acid , esterification, followed by reduction of the nitro group to an amino group, and subsequent formylation and methylation steps.

This route allows for modifications at the C5 position and facilitates the introduction of various substituents for derivative synthesis.

Use of Protecting Groups and Cross-Coupling Reactions

In some syntheses, the bromine at position 5 serves as a handle for further functionalization via Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), which can be performed before or after formylation, depending on the desired derivatives.

Protecting groups may be used on the carboxyl or amino functionalities to prevent side reactions during these steps.

Detailed Synthetic Scheme (Representative)

Purification and Characterization

The final product is purified by crystallization from solvents such as ethyl acetate or tetrahydrofuran at low temperatures (0 to 30 °C) to ensure high purity (>98%) as confirmed by HPLC and NMR.

Analytical techniques include HPLC for purity, NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry for molecular weight verification.

Summary of Key Research Findings

The wet distillation purification method for 5-bromoindole intermediates is critical to obtain high-purity starting materials, which directly impacts the yield and purity of the final formylated product.

The Vilsmeier–Haack reaction remains the most efficient and selective method for formylation at the 3-position of indole derivatives bearing electron-withdrawing groups at position 2.

Alternative synthetic routes involving nitro to amino reduction and subsequent functionalization provide versatility for derivative synthesis but are less direct.

The bromine substituent at position 5 allows for further structural diversification via Pd-catalyzed cross-coupling reactions, enabling the synthesis of more complex analogues for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-Bromo-3-carboxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 5-Bromo-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylic acid.

Substitution: 5-Substituted-3-formyl-1-methyl-1H-indole-2-carboxylic acid derivatives.

Scientific Research Applications

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their differences are summarized below:

Research Findings and Data Tables

Spectroscopic Data Comparison

Biological Activity

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid (C₁₁H₈BrNO₃) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid functional group. Its molecular weight is approximately 282.1 g/mol. The combination of these functional groups contributes to its reactivity and biological activity, particularly in medicinal chemistry.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, derivatives similar to this compound have shown promising inhibitory effects on the strand transfer activity of HIV integrase with IC50 values ranging from 0.13 to 47.44 μM .

Antibacterial Activity

Indole-based compounds have demonstrated antibacterial properties against various strains. For example, related indole compounds exhibited minimum inhibitory concentrations (MIC) against E. coli and other pathogens, indicating their potential as antibacterial agents . The specific MIC values for some indole derivatives were as low as 0.0048 mg/mL against E. coli .

Antifungal Activity

In addition to antibacterial effects, indole derivatives have shown antifungal activity. Compounds with similar structures have been reported to inhibit the growth of fungi such as C. albicans, with MIC values ranging from 16.69 to 78.23 μM .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Interactions : The compound's structure allows it to chelate metal ions (e.g., Mg²⁺) in enzymatic active sites, which is crucial for its inhibitory effects on enzymes like HIV integrase .

- Reactivity : The presence of the carboxylic acid and formyl groups enhances its reactivity with nucleophiles, facilitating interactions with proteins and other biomolecules.

Synthesis and Derivatives

Several methods for synthesizing this compound have been developed, often involving multi-step reactions that incorporate bromination and formylation processes. The structural uniqueness of this compound has prompted further research into its derivatives, which may enhance its biological activity through modifications at various positions on the indole ring.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.